molecular formula C12H8ClFN2O4S B2505764 3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid CAS No. 1183592-72-4

3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid

Cat. No.: B2505764
CAS No.: 1183592-72-4
M. Wt: 330.71
InChI Key: ZDEGXHBASBOETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chloropyridine sulfonamide group and a fluorobenzoic acid moiety, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid typically involves multiple steps, starting with the preparation of 6-chloropyridine-3-sulfonamide. This intermediate is then reacted with 4-fluorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-3-sulfonamide: Shares the chloropyridine sulfonamide group but lacks the fluorobenzoic acid moiety.

    4-Fluorobenzoic acid: Contains the fluorobenzoic acid group but lacks the chloropyridine sulfonamide group.

Uniqueness

3-(6-Chloropyridine-3-sulfonamido)-4-fluorobenzoic acid is unique due to the combination of both the chloropyridine sulfonamide and fluorobenzoic acid groups. This dual functionality enhances its versatility and effectiveness in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)sulfonylamino]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-11-4-2-8(6-15-11)21(19,20)16-10-5-7(12(17)18)1-3-9(10)14/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEGXHBASBOETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.